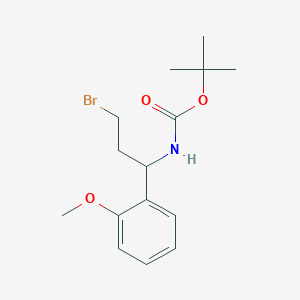
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate is an organic compound with the molecular formula C15H22BrNO3 and a molecular weight of 344.24 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxyphenyl group attached to a propylcarbamate backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate typically involves the reaction of 3-bromo-1-(2-methoxyphenyl)propan-1-ol with tert-butyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the carbamate group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a quinone derivative.
Aplicaciones Científicas De Investigación
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate involves its interaction with nucleophilic sites in biological molecules. The bromine atom can undergo nucleophilic substitution reactions with amino acids in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby affecting various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl bromoacetate: This compound has a similar structure but lacks the methoxyphenyl group.
Tert-butyl bromide: This compound is simpler in structure and is commonly used as an alkylating agent in organic synthesis.
Uniqueness
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate is unique due to the presence of both a bromine atom and a methoxyphenyl group, which provide distinct reactivity and functional properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
924817-78-7 |
|---|---|
Fórmula molecular |
C15H22BrNO3 |
Peso molecular |
344.24 g/mol |
Nombre IUPAC |
tert-butyl N-[3-bromo-1-(2-methoxyphenyl)propyl]carbamate |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-12(9-10-16)11-7-5-6-8-13(11)19-4/h5-8,12H,9-10H2,1-4H3,(H,17,18) |
Clave InChI |
NDBKOXBLFMCWMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


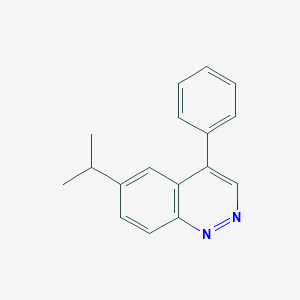
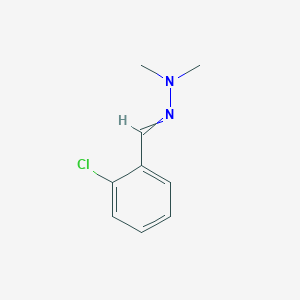
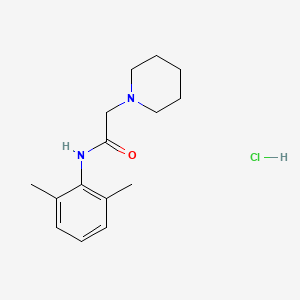


![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)
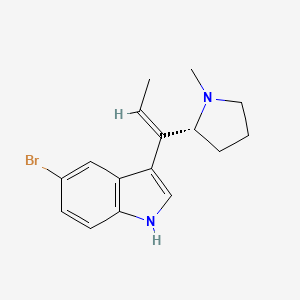
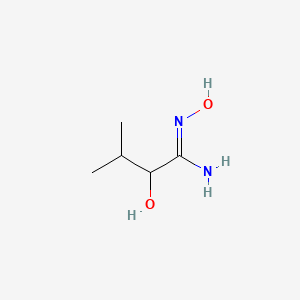
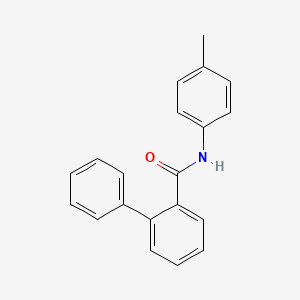
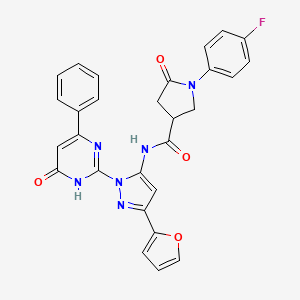
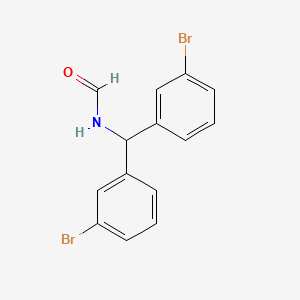
![1-(2-chlorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119939.png)
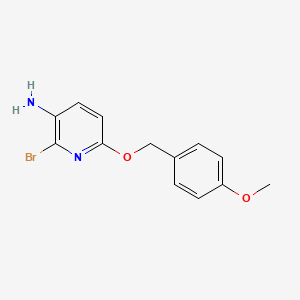
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14119961.png)
